molecular formula C6H15N3O2 B1385155 3-[(3-Hydroxypropyl)amino]propanohydrazide CAS No. 1040687-75-9

3-[(3-Hydroxypropyl)amino]propanohydrazide

Cat. No.: B1385155
CAS No.: 1040687-75-9
M. Wt: 161.2 g/mol
InChI Key: MXSPUYMYCPWSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 3-[(3-Hydroxypropyl)amino]propanohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Hydroxypropyl)amino]propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-[(3-Hydroxypropyl)amino]propanohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It plays a role in proteomics research, helping to study protein structures and functions.

    Medicine: While not intended for therapeutic use, it can be used in research to understand biochemical pathways and mechanisms.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Hydroxypropyl)amino]propanohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl groups in proteins or other biomolecules, affecting their structure and function. This interaction can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Hydroxypropyl)amino]propanohydrazide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrazide group, in particular, makes it valuable for research applications involving protein modification and analysis .

Properties

IUPAC Name

3-(3-hydroxypropylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2/c7-9-6(11)2-4-8-3-1-5-10/h8,10H,1-5,7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSPUYMYCPWSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCC(=O)NN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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